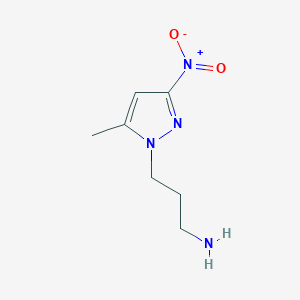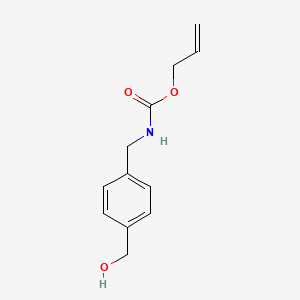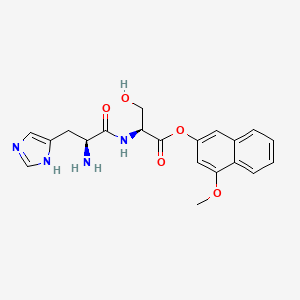
3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
説明
“3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C11H13N3. It has an average mass of 187.241 Da . It is a solid substance that is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Other methods of synthesis involve reactions with secondary amines or morpholine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to a metal, which can be used as a precursor for the development of metalloenzyme .Chemical Reactions Analysis
Pyrazole-based ligands, such as “this compound”, have been used in various applications including as a catalyst for hydrolysis reactions and oxidation . Their reactions with primary amines are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles .Physical and Chemical Properties Analysis
“this compound” is a solid substance that should be stored at room temperature. It has a predicted melting point of 121.29° C and a predicted boiling point of 351.8° C at 760 mmHg. Its density is predicted to be 1.1 g/cm3 .科学的研究の応用
Corrosion Inhibition
3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and related compounds demonstrate effectiveness as corrosion inhibitors. For instance, studies using density functional theory (DFT) analyzed bipyrazolic compounds including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline for their corrosion inhibition properties, finding a correlation between theoretical calculations and experimental data (Wang et al., 2006). Similarly, a synthesis and comparative study of two pyrazoles, including N,N-dimethyl-4-(3-methyl4,5-dihydro-1H-pyrazol-5-yl)aniline, showed good inhibitory activity against steel corrosion in hydrochloric acid (Chadli et al., 2020).
Molecular Structure Investigations
Studies involving molecular structure investigations of compounds containing pyrazole and aniline moieties provide insights into their chemical behavior. For example, the molecular structure of compounds like 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine was examined using X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish et al., 2021).
Synthesis and Characterization
Thesynthesis and characterization of compounds related to this compound play a significant role in understanding their properties and potential applications. For instance, the synthesis of various derivatives, such as 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones, and their structural confirmation using spectroscopic data and X-ray diffraction, are essential for their potential application in different fields (Saeed et al., 2009).
Electroluminescence Application
Compounds such as N,N-di(3-(3-methyl-1H-pyrazol-1-yl)phenyl)aniline have been studied for their potential in electroluminescence applications. The synthesis, structure, photophysics, and application in organic light-emitting diodes (OLEDs) of these compounds show promising results, indicating their relevance in advanced material science (Vezzu et al., 2010).
Catalysis
Studies on the use of pyrazole derivatives, including those similar to this compound, in catalysis have shown significant results. For example, research involving N,N-donor ligands, such as bis(pyrazol-1-yl)methane, in the formation of anchored Rh(I) complexes, demonstrates their potential as recyclable hydroamination catalysts (Tregubov et al., 2013).
Polymerization
In the field of polymer chemistry, compounds related to this compound have been used in the polymerization of various materials. For instance, the vinyl-addition polymerization of norbornene catalyzed by cobalt(II), iron(II), and nickel(II) complexes with pyrazole-1-ylmethyl pyridine ligands highlights the versatilityof these compounds in creating high molecular weight polymers with specific properties (Benade et al., 2011).
Anticancer Activity
The anticancer effects of pyrazole derivatives, including N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline, have been explored in scientific research. A study evaluated the cytotoxic properties of these compounds against tumor cell lines, indicating the potential of these derivatives in medicinal chemistry and cancer treatment (Bouabdallah et al., 2006).
Antibacterial Activity
Research into the antibacterial properties of 3,5-dimethyl-1H-pyrazole derivatives has led to the synthesis of new compounds with potential antibacterial activity. These studies contribute to the development of novel antibiotics and highlight the pharmaceutical applications of these chemical compounds (Al-Smaisim, 2012).
将来の方向性
The future directions for “3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” could involve further developments in catalytic processes relating to catecholase activity . Additionally, it can be used as a model for further developments in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a medicine, and an antibiotic agent .
作用機序
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin , and another compound with a similar structure showed potent in vitro antipromastigote activity, suggesting it may target the LmPTR1 pocket .
Mode of Action
It can be inferred from the related compounds that it might interact with its targets through binding, leading to changes in the function of the target .
Biochemical Pathways
Similar compounds have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
The solubility of a similar compound in saline at ph 7 suggests that the ph of the environment could potentially influence its action .
生化学分析
Biochemical Properties
It has been found that similar compounds have shown interactions with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function .
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSKQVOVMVSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007303-77-6 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




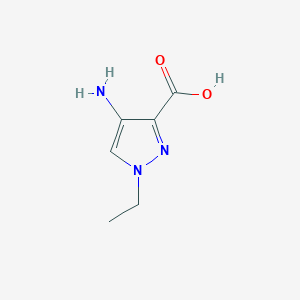
![5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3362683.png)
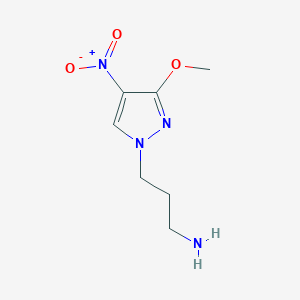
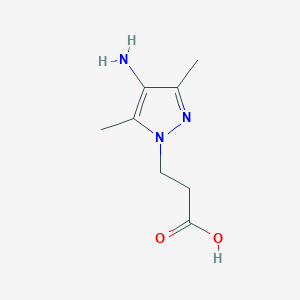
![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3362714.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3362721.png)
